2-(3-Chlorophenyl)guanidine;nitrate
Description
Significance of Guanidine (B92328) Substructures in Contemporary Chemical Science
The guanidine group, a nitrogen-rich functional group, is a cornerstone of modern chemical and pharmaceutical science. researchgate.net Its unique chemical properties, including its strong basicity and ability to form stable salts, make it a valuable component in a wide array of applications. wikipedia.org In its protonated form, the guanidinium (B1211019) ion, it exhibits remarkable stability due to resonance, allowing for efficient interactions with various biological targets. wikipedia.org
Guanidine substructures are integral to numerous biologically active molecules and are considered valuable precursors in medicinal chemistry. researchgate.netresearchgate.net They are found in natural products, such as the amino acid arginine, and in commercially available drugs. researchgate.net The ability of the guanidinium group to engage in hydrogen bonding, charge pairing, and cation-π interactions underpins its importance in molecular recognition and catalysis. researchgate.net This versatility has led to its incorporation in drugs targeting a wide spectrum of diseases. nih.gov
Overview of Substituted Guanidine Classes and Their Structural Diversity
The core guanidine structure, HNC(NH₂)₂, can be extensively modified, leading to a vast and diverse class of substituted guanidines. wikipedia.org These substitutions can occur at any of the nitrogen atoms, resulting in mono-, di-, tri-, tetra-, and even pentasubstituted derivatives. researchgate.net This structural diversity allows for the fine-tuning of the molecule's physicochemical properties, such as basicity, lipophilicity, and steric hindrance.
The synthesis of these variedly substituted guanidines has been a subject of continuous research, leading to the development of numerous protocols and routes. researchgate.net This has enabled the creation of extensive libraries of guanidine-containing compounds for applications in fields ranging from polymer chemistry to medicinal chemistry and catalysis. researchgate.net The ability to introduce a wide range of substituents, including alkyl, aryl, and functionalized groups, provides a powerful tool for developing molecules with specific and enhanced properties. researchgate.netnih.gov
Contextualization of Halogenated Phenylguanidines within Advanced Chemical Research
Halogenated phenylguanidines represent a specific and important subclass of substituted guanidines that have garnered significant attention in advanced chemical research. The introduction of halogen atoms onto the phenyl ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. nih.gov Halogenation is a common strategy in drug design to enhance pharmacological activity. nih.gov
Research into halogenated phenylpyridines, a related class of compounds, has demonstrated that halogenation can introduce chemo-selectivity, allowing for diverse molecular architectures. nih.govresearchgate.net This principle extends to halogenated phenylguanidines, where the position and nature of the halogen substituent can be used to modulate the compound's properties. For instance, the presence of a chlorophenyl group in guanidine derivatives has been shown to enhance antimicrobial effects.
The study of persistent halogenated organic compounds has highlighted their wide range of applications, from flame retardants to pesticides, owing to their chemical stability. chromatographyonline.com In the context of medicinal chemistry, this stability, combined with the electronic effects of halogens, makes halogenated phenylguanidines promising candidates for the development of new therapeutic agents.
Chemical Profile of 2-(3-Chlorophenyl)guanidine;nitrate (B79036)
The compound 2-(3-Chlorophenyl)guanidine;nitrate is a salt consisting of the 2-(3-chlorophenyl)guanidinium cation and a nitrate anion. Its chemical formula is C₇H₉ClN₄O₃. The core structure features a guanidine group attached to a phenyl ring substituted with a chlorine atom at the meta position.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉ClN₄O₃ |
| Molecular Weight | 232.62 g/mol cymitquimica.com |
| CAS Number | 38647-81-3 |
The synthesis of guanidine nitrate, the parent salt of many guanidine derivatives, is typically achieved through the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate. orgsyn.orgprepchem.comwikipedia.orggoogle.com The introduction of the 3-chlorophenyl group can be accomplished through various synthetic routes, often involving the reaction of 3-chloroaniline (B41212) with a guanidinylating agent.
Spectroscopic and Physicochemical Data
Infrared (IR) Spectroscopy: IR spectra would show characteristic peaks for the N-H bonds of the guanidinium group, the C=N bond, and vibrations associated with the aromatic ring and the nitrate anion.
Mass Spectrometry (MS): Mass spectrometry would provide the exact mass of the 2-(3-chlorophenyl)guanidinium cation, confirming its elemental composition.
The physicochemical properties of this compound are influenced by both the organic cation and the inorganic anion. The nitrate salt form generally confers good water solubility. wikipedia.org The melting point of guanidine nitrate is approximately 213-215 °C. sigmaaldrich.com
Research Applications and Findings
Guanidine derivatives, including halogenated phenylguanidines, are investigated for a wide range of applications due to their diverse biological activities. nih.gov
Medicinal Chemistry: Guanidine compounds have shown potential as anti-inflammatory and anticancer agents. The presence of the chlorophenyl group is suggested to enhance antimicrobial properties.
Material Science: Guanidine nitrate itself is used as a gas generator in applications like automobile airbags and as a monopropellant. wikipedia.org
Research on related compounds provides further insight. For instance, 3-Nitrophenylguanidine nitrate is used in the preparation of specific kinase inhibitors with antitumor activity. chemicalbook.com The broader class of guanidine derivatives is explored for their roles as inhibitors of various enzymes and transporters. nih.govnih.gov
Properties
Molecular Formula |
C7H8ClN4O3- |
|---|---|
Molecular Weight |
231.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)guanidine;nitrate |
InChI |
InChI=1S/C7H8ClN3.NO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);/q;-1 |
InChI Key |
YVRXQGFTBQXOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Molecular Structure and Crystallographic Analysis of 2 3 Chlorophenyl Guanidine;nitrate and Analogues
Single-Crystal X-ray Diffraction Studies of Substituted Guanidines
While the specific crystal structure for 2-(3-Chlorophenyl)guanidine;nitrate (B79036) is not publicly available, extensive research on analogous compounds, such as 1-(3-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine and various other N,N'-substituted guanidines, provides a solid foundation for understanding its probable solid-state characteristics. mdpi.com The analysis of these analogues reveals key principles regarding tautomerism and the geometric impact of substituents.
In a study of eleven N,N'-substituted guanidines, two primary tautomeric forms were identified in the solid state, which can be broadly classified based on the location of the C=N double bond within the guanidine (B92328) core. mdpi.com The equilibrium between these forms is sensitive to the electronic nature of the groups attached to the guanidine nitrogen atoms. mdpi.comnih.gov For instance, isocytosine, a structural fragment of guanine, is known to exist as two stable tautomers in both solution and the solid state. nih.gov The stability of these tautomers can be influenced by intermolecular hydrogen bonding with suitable partners. nih.gov
Substituents play a decisive role in determining which tautomer is energetically favored in the crystal lattice. mdpi.com The electronic properties of the substituents, specifically their electron-donating or electron-withdrawing nature, can alter the basicity (pKa) of the different nitrogen atoms within the guanidine group. mdpi.com
Research on a series of guanidines with varying aniline (B41778) substituents demonstrated a clear trend:
Guanidines with more basic amine substituents (pKa > 3.8) tend to crystallize in a cis-trans conformation. mdpi.com
Guanidines with more electron-deficient aniline substituents (pKa < 3.2) favor a cis-cis geometry in the solid phase. mdpi.com
This switch in geometry is attributed to a combination of the electronic influence of the substituent on the guanidine core and the optimization of intermolecular hydrogen bonding within the crystal lattice. mdpi.com For the 2-(3-chlorophenyl)guanidinium cation, the chlorine atom acts as an electron-withdrawing group, which would influence the electron distribution and the preferred tautomeric form.
| Substituent Group | Amine pKa | Observed Tautomer Geometry |
|---|---|---|
| More Basic Amines | > 3.8 | cis-trans |
| Electron-Deficient Anilines | < 3.2 | cis-cis |
Supramolecular Interactions within the Crystal Lattice
Hydrogen bonds are the most significant intermolecular force in the crystals of guanidinium (B1211019) salts. The guanidinium cation is an excellent hydrogen bond donor due to its multiple N-H groups, while the nitrate anion is an effective acceptor with its oxygen atoms.
In the crystal structure of unsubstituted guanidinium nitrate, the cations and anions are linked by N–H⋯O hydrogen bonds to form sheets. researchgate.net The reported N-H···O bond lengths are 2.945 Å, 2.962 Å, and 2.968 Å. researchgate.net It is highly probable that the 2-(3-chlorophenyl)guanidinium cation would form similar strong, charge-assisted N–H⋯O hydrogen bonds with the nitrate anion.
Beyond the primary N–H⋯O interactions, other types of hydrogen bonds contribute to the stability of the crystal lattice:
N–H⋯N bonds: These can lead to the formation of dimeric structures, as observed in some substituted guanidines. mdpi.com
The combination of these interactions creates a robust three-dimensional network. mdpi.comresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Role in Guanidinium Salts |
|---|---|---|---|
| N–H⋯O | Guanidinium N-H | Nitrate Oxygen | Primary interaction forming ion pairs and sheets. researchgate.net |
| N–H⋯N | Guanidinium N-H | Guanidine Nitrogen | Formation of dimeric motifs. mdpi.com |
| C–H⋯O | Aromatic/Aliphatic C-H | Nitrate Oxygen | Secondary interactions contributing to crystal packing. researchgate.net |
In addition to classical hydrogen bonds, weaker interactions also play a crucial role in the supramolecular assembly. For aromatic derivatives like 2-(3-Chlorophenyl)guanidine, C–H⋯π interactions are particularly relevant. rsc.org These interactions occur between a C-H bond (acting as a weak acid) and the electron cloud of an aromatic ring (acting as a weak base). rsc.orgrsc.org
The combination of strong and weak intermolecular forces leads to the formation of specific, repeating patterns known as crystal packing motifs. mdpi.com In the case of guanidinium nitrate, the dominant motif is a sheet-like structure held together by extensive N–H⋯O hydrogen bonds. researchgate.net These sheets are then stacked on top of each other to build the full three-dimensional crystal. researchgate.net
For substituted derivatives, the packing can be more complex. The presence of the bulky and hydrophobic 3-chlorophenyl group will influence how the guanidinium cations and nitrate anions arrange themselves. It is likely that the crystal packing will involve segregation of the polar, hydrogen-bonding regions (guanidinium and nitrate groups) and the nonpolar, aromatic regions (chlorophenyl groups). The stability of these motifs arises from the energetic favorability of maximizing attractive interactions, such as hydrogen bonds and π-stacking, while minimizing repulsive forces. researchgate.net The specific arrangement will aim to create a dense and stable crystal lattice. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis has emerged as an invaluable tool for visualizing and quantifying the intricate network of intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
The normalized contact distance (dnorm) is a key parameter mapped onto the Hirshfeld surface. It is defined in terms of di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color-coded map where red regions indicate contacts shorter than the sum of van der Waals radii (stronger interactions), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts (weaker interactions).
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of di versus de for all points on the surface. The percentage contribution of each type of contact can be calculated, offering a clear quantitative measure of their importance in the crystal packing.
For instance, in the crystal structure of a related compound, (2,4,6-Trinitrophenyl)guanidine, extensive hydrogen-bonding interactions are observed, forming a three-dimensional framework. researchgate.net The analysis of similar structures, such as those of other substituted phenylguanidinium (B1229882) nitrates, would be expected to show significant contributions from N-H···O hydrogen bonds between the guanidinium cation and the nitrate anion. Furthermore, the presence of the chlorophenyl ring would likely lead to observable Cl···H and C···H contacts, contributing to the stability of the crystal lattice.
Below is an interactive data table summarizing the typical percentage contributions of various intermolecular contacts observed in the Hirshfeld surface analysis of analogous organic crystalline compounds.
| Intermolecular Contact Type | Percentage Contribution Range (%) |
| H···H | 20 - 40 |
| O···H / H···O | 15 - 30 |
| C···H / H···C | 10 - 25 |
| N···H / H···N | 5 - 15 |
| Cl···H / H···Cl | 2 - 10 |
| Other | < 5 |
Note: The data in this table is representative of what is typically observed for organic molecules with similar functional groups and is not specific to 2-(3-Chlorophenyl)guanidine;nitrate.
Investigating Intramolecular Hydrogen Bonding for Molecular Configuration Stability
Intramolecular hydrogen bonds (IHBs) play a crucial role in determining the preferred conformation and, consequently, the stability of a molecule. These interactions, formed between a hydrogen atom donor and an acceptor atom within the same molecule, can significantly influence the molecule's shape, reactivity, and biological activity.
The geometry of the guanidinium group itself is stabilized by resonance, leading to a planar or near-planar arrangement of its heavy atoms. The substitution on the phenyl ring can induce subtle changes in the electronic distribution and steric environment, which in turn can affect the strength and geometry of any potential intramolecular interactions.
The stability conferred by intramolecular hydrogen bonds can be evaluated through quantum chemical calculations and inferred from crystallographic data. Key geometric parameters, such as the donor-hydrogen···acceptor distance and the donor-hydrogen···acceptor angle, provide evidence for the presence and strength of these bonds. Generally, shorter distances and angles closer to 180° indicate stronger hydrogen bonds.
In related structures, intramolecular hydrogen bonds have been shown to enforce planarity in certain molecular fragments, thereby reducing the molecule's conformational flexibility and locking it into a lower energy state. For example, in some N-arylguanidine derivatives, intramolecular N-H···N or N-H···X (where X is an acceptor atom) interactions have been observed to stabilize specific tautomeric forms or rotational isomers.
The following interactive data table presents typical geometric parameters for intramolecular hydrogen bonds found in organic molecules containing functionalities similar to those in this compound.
| Hydrogen Bond Type | Donor-H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| N-H···O | 1.8 - 2.5 | 120 - 170 |
| N-H···N | 1.9 - 2.6 | 110 - 160 |
| C-H···O | 2.2 - 2.8 | 100 - 150 |
Note: The data in this table is based on typical values from crystallographic studies of organic compounds and is intended to be illustrative. The specific values for this compound would require its specific crystal structure determination.
Spectroscopic Characterization Techniques for Structural Elucidation of 2 3 Chlorophenyl Guanidine;nitrate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural picture of 2-(3-Chlorophenyl)guanidine;nitrate (B79036) can be assembled.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For 2-(3-Chlorophenyl)guanidine;nitrate, the spectrum reveals distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the protons of the guanidinium (B1211019) group.
Specific ¹H NMR data has been reported for 1-(3-Chlorophenyl)guanidine nitrate in DMSO-d₆. The aromatic protons appear as a multiplet in the range of δ 7.45–7.55 ppm. The protons of the guanidinium moiety are observed as two separate signals: a singlet at δ 6.80 ppm, attributed to the -NH₂ protons, and another singlet at δ 5.20 ppm, corresponding to the -NH- proton. The integration of these signals would confirm the number of protons in each environment. The use of deuterated solvents like DMSO-d₆ is standard practice to avoid interference from solvent protons. msu.edu
Table 1: ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.45 - 7.55 | Multiplet |
| -NH₂ | 6.80 | Singlet |
| -NH- | 5.20 | Singlet |
Data recorded in DMSO-d₆
The carbon atom of the guanidinium group (C=N) is expected to resonate significantly downfield, typically in the range of 161-163 ppm. researchgate.net The aromatic carbons of the 3-chlorophenyl ring will appear in the characteristic aromatic region (approximately 110-150 ppm). The carbon atom directly bonded to the chlorine atom (C-Cl) will be influenced by the halogen's electronegativity, and its chemical shift, along with the other aromatic carbons, can be predicted using incremental rules or computational methods. The precise shifts are influenced by the solvent and the electronic environment. nih.gov For comparison, in related structures like 1-(4-chlorophenyl)-3-(pyridin-3-yl)propan-1-one, the chlorinated aromatic carbons show distinct signals. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| Guanidinium Carbon (C=N) | 161 - 163 |
| Aromatic C-Cl | ~134 |
| Aromatic C-H | 120 - 131 |
| Aromatic C-N | ~140 |
¹⁵N NMR spectroscopy is a highly specialized technique that is particularly useful for studying nitrogen-containing compounds like guanidines. It allows for the direct observation of the nitrogen atoms and can provide invaluable information about tautomeric equilibria. Guanidines can exist in different tautomeric forms, and ¹⁵N NMR can distinguish between the imino (-N=) and amino (-NH₂) nitrogen atoms due to their distinct electronic environments and, consequently, different chemical shifts. mdpi.com
In the case of 2-(3-Chlorophenyl)guanidine, the guanidinium cation is expected to be the predominant form, stabilized by resonance. However, ¹⁵N NMR could definitively confirm the charge distribution and bonding within the guanidinium headgroup. Ligand-detected relaxation dispersion NMR experiments using ¹⁵N-labeled compounds can also provide insights into binding kinetics with biological targets. nih.gov
Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional moieties.
Reported IR data for the compound shows a prominent band at 3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amino groups (–NH₂). A sharp peak at 1650 cm⁻¹ is indicative of the C=N stretching of the guanidinium group. researchgate.net The presence of the nitrate counter-ion is confirmed by a strong absorption band around 1380 cm⁻¹. Additionally, a band at 750 cm⁻¹ can be assigned to the C-Cl stretching vibration of the chlorophenyl ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400 | -NH₂ | N-H Stretch |
| 1650 | C=N | C=N Stretch |
| 1380 | NO₃⁻ | N-O Stretch |
| 750 | C-Cl | C-Cl Stretch |
Data obtained from KBr pellet.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments.
For this compound, the molecular weight of the parent cation, 2-(3-chlorophenyl)guanidinium, is approximately 169.61 g/mol . nih.gov In a mass spectrum, one would expect to observe a molecular ion peak corresponding to this cation. The fragmentation pattern would likely involve the cleavage of the C-N bond connecting the phenyl ring and the guanidinium group. This would lead to the formation of characteristic fragments such as the 3-chlorophenyl cation and the guanidinium cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for all chlorine-containing fragments, aiding in their identification.
X-ray Diffraction Techniques Beyond Single-Crystal Analysis
While single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, obtaining suitable single crystals can be challenging. Powder X-ray Diffraction (PXRD) is a powerful alternative for the analysis of polycrystalline or powdered samples. carleton.edu
PXRD is a rapid analytical technique used primarily for the phase identification of a crystalline material and can provide information on unit cell dimensions. carleton.edu The technique relies on the constructive interference of monochromatic X-rays with the planes of a crystal lattice, governed by Bragg's Law. carleton.edu For this compound, PXRD could be used to:
Identify the crystalline phase of the bulk material.
Determine the purity of the sample by detecting the presence of other crystalline forms or impurities.
Obtain information about the unit cell parameters of the crystal lattice.
Advanced techniques like Rietveld refinement can be used to determine the crystal symmetry and atomic positions from high-resolution powder diffraction data. warwick.ac.uk This makes PXRD an invaluable tool for characterizing the solid-state structure of this compound, especially when single crystals are not available. warwick.ac.uk
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction is a fundamental technique for identifying the crystalline phases of a bulk material. It provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice. An analysis of this compound would involve irradiating a powdered sample with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would show a series of peaks at specific angles, which are characteristic of the compound's crystal structure. This data would be crucial for phase identification, purity assessment, and determination of lattice parameters. However, specific PXRD data for this compound is not available.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Quality Assessment
For a more in-depth analysis of the crystalline perfection of this compound, particularly if grown as a single crystal or thin film, High-Resolution X-ray Diffraction would be employed. This technique provides information on parameters such as crystal lattice strain, mosaicity, and the presence of structural defects. Techniques like rocking curve measurements and reciprocal space mapping would yield quantitative data on the crystalline quality. As with PXRD, no specific HRXRD studies on this compound have been found in the available literature.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule or compound. For this compound, this would involve measuring the absorbance of a solution of the compound over the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum would be expected to show absorption bands corresponding to π-π* and n-π* transitions within the chlorophenyl and guanidine (B92328) moieties. The position of the absorption maxima (λmax) and the molar absorptivity (ε) would provide insights into the electronic structure of the compound. Unfortunately, no published UV-Vis spectra or associated data for this compound are currently available.
Electron Spin Resonance (ESR) Spectroscopy (if applicable to radical species)
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection and characterization of species with unpaired electrons, such as free radicals or transition metal ions. For this compound, this technique would only be applicable if the compound were to form stable radical species, for instance, through oxidation or reduction processes. In its ground state, this closed-shell molecule is not expected to be ESR active. There is no information in the scientific literature to suggest that radical species of this compound have been studied using ESR spectroscopy.
Theoretical and Computational Investigations of 2 3 Chlorophenyl Guanidine;nitrate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a compound like 2-(3-Chlorophenyl)guanidine nitrate (B79036), these methods would provide invaluable insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to investigate the electronic structure of molecules. A typical study on 2-(3-Chlorophenyl)guanidine nitrate would involve geometry optimization to find the lowest energy structure. DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed for such tasks researchgate.net.
These calculations would yield critical data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the guanidinium (B1211019) cation and its interaction with the nitrate anion. Analysis of the electron density distribution would reveal the nature of the chemical bonds, highlighting ionic and covalent character and the influence of the electron-withdrawing 3-chlorophenyl substituent on the guanidinium headgroup.
Table 1: Representative Data from a Hypothetical DFT Optimization of 2-(3-Chlorophenyl)guanidinium Cation (Note: This table is illustrative of expected data; specific values for this compound are not available in the searched literature.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C (guanidinium) | N (imino) | Calculated Value | ||
| C (guanidinium) | N (amino 1) | Calculated Value | |||
| C (phenyl) | Cl | Calculated Value | |||
| **Bond Angle (°) ** | N (imino) | C (guanidinium) | N (amino 1) | Calculated Value | |
| C (phenyl-2) | C (phenyl-1) | N (imino) | Calculated Value |
| Dihedral Angle (°) | C (phenyl-2) | C (phenyl-1) | N (imino) | C (guanidinium) | Calculated Value |
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The HOMO is the orbital most willing to donate electrons, while the LUMO is the most willing to accept them researchgate.netrsc.org.
For 2-(3-Chlorophenyl)guanidine nitrate, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity mdpi.com. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these orbitals would also be examined; typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient parts researchgate.net.
Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative of expected data; specific values for this compound are not available in the searched literature.)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Calculated Value | Likely localized on the guanidinium group and phenyl ring. |
| LUMO | Calculated Value | Likely localized on the phenyl ring and nitrate anion. |
| HOMO-LUMO Gap (ΔE) | Calculated Value | Indicates chemical reactivity and stability. |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools to map out the entire course of a chemical reaction, identifying intermediates, transition states, and the energy required to overcome reaction barriers.
The synthesis of substituted guanidines can be achieved through various routes, such as the addition of amines to cyanamides or carbodiimides, or the nucleophilic substitution of a leaving group on a guanylating reagent researchgate.net. A computational study would model these pathways to determine the most energetically favorable route.
By calculating the energies of reactants, intermediates, products, and transition states, a complete energy profile for the reaction can be constructed nih.gov. The highest energy point on this profile, the transition state, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Such studies can explain why certain reaction conditions are necessary or why specific isomers are formed preferentially researchgate.net.
Extensive computational and experimental work has been performed on the decomposition of guanidinium nitrate (GN), the parent compound of 2-(3-Chlorophenyl)guanidine nitrate. These studies provide a foundational understanding of how this class of energetic materials behaves.
Computational studies using DFT have shown that the decomposition of GN is complex, with multiple parallel pathways. The most plausible initial mechanism does not involve direct decomposition in the condensed phase, as the guanidinium cation and nitrate anion are highly stable researchgate.netresearchgate.net. Instead, the process is believed to begin in the gas phase with a proton transfer from the guanidinium cation to the nitrate anion, yielding neutral guanidine (B92328) (CN₃H₅) and nitric acid (HNO₃) researchgate.netresearchgate.neturi.edu.
Once formed, these neutral species can undergo further reactions. Quantum chemistry calculations have identified several key decomposition pathways for guanidine itself, including jes.or.jp:
Monomolecular Decomposition : Guanidine isomerizes via an intramolecular hydrogen transfer and then decomposes to cyanamide (B42294) (HNCNH) and ammonia (B1221849) (NH₃). The free-energy barrier for this pathway can be significantly lowered by catalysts like nitric acid jes.or.jp.
Bimolecular Decomposition : Two guanidine molecules react to form a dimer, which then decomposes to cyanamide and ammonia jes.or.jp.
Table 3: Key Calculated Energy Barriers in Guanidine (CN₃H₅) Decomposition (Data sourced from quantum chemistry calculations at the CBS-QB3//ωB97X-D/6-311++G(d,p) level) jes.or.jp
| Reaction Pathway | Description | Free-Energy Barrier (ΔG‡) in kJ mol⁻¹ |
|---|---|---|
| Monomolecular | Uncatalyzed decomposition to HNCNH + NH₃ | >156 |
| Monomolecular (HNO₃ catalyzed) | HNO₃ assists intramolecular H-transfer | 108.9 |
| Interaction with HNO₃ products | CN₃H₅ + N₂O₅ reaction | 67.6 |
| HNO₃ Self-Decomposition | 2HNO₃ → N₂O₅ + H₂O | 129.5 |
These findings indicate that the decomposition is not a simple single-step process but a network of competing and subsequent reactions, with acid-catalyzed pathways playing a significant role uri.edujes.or.jp.
Theoretical Studies on Nonlinear Optical (NLO) Properties
Prediction of Hyperpolarizability and Related Optical Responses
No theoretical data on the first-order hyperpolarizability (β) or other related optical response parameters for 2-(3-Chlorophenyl)guanidine;nitrate has been published. Computational studies employing methods such as Density Functional Theory (DFT), which are commonly used to predict these properties in other organic molecules, have not been applied to this specific compound according to the available literature.
Establishment of Structure-NLO Property Relationships
Due to the absence of predictive data, no structure-NLO property relationships have been established for this compound. Such an analysis would require computational modeling to correlate specific structural features, such as the presence and position of the chloro-substituent on the phenyl ring and the nature of the guanidinium-nitrate salt bridge, with the resulting nonlinear optical behavior. This information is currently unavailable.
Advanced Applications and Materials Science Perspectives of Guanidine Nitrate Derivatives
Role in Organic Catalysis
The guanidine (B92328) functional group, characterized by its strong basicity and hydrogen-bonding capabilities, is a cornerstone of organocatalysis. The presence of a 3-chlorophenyl substituent in 2-(3-Chlorophenyl)guanidine nitrate (B79036) is expected to modulate these properties, influencing its catalytic activity and selectivity.
Applications as Organo-catalysts
Guanidines and their derivatives are highly effective Brønsted base catalysts. researchgate.net Their strong basicity allows them to deprotonate a wide range of substrates, facilitating various organic transformations. While specific studies on 2-(3-Chlorophenyl)guanidine nitrate as an organo-catalyst are not widely reported, the general reactivity of guanidines suggests its potential in reactions such as Michael additions, Henry reactions, and epoxidations. researchgate.net The electronic effect of the chloro-substituent on the phenyl ring can influence the pKa of the guanidine group, thereby fine-tuning its catalytic activity. For instance, guanidine-functionalized magnetic nanoparticles have been utilized as reusable catalysts in click reactions. semanticscholar.org
Bifunctional organocatalysts incorporating a guanidine moiety have also been developed. For example, guanidine-bisurea catalysts have been successfully employed in the enantioselective α-hydroxylation of pyranoindolizine intermediates, which are crucial for the synthesis of camptothecin (B557342) and its analogues. mdpi.com In these systems, the guanidine group activates the substrate while the urea (B33335) moiety interacts with the oxidant. mdpi.com
Use in Asymmetric Synthesis Catalysis
Chiral guanidines have emerged as powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. nih.govnih.gov These catalysts can operate through various activation modes, including Brønsted base catalysis and hydrogen-bond-donor catalysis. researchgate.net The development of chiral guanidine-amide organocatalysts for asymmetric aza-Henry reactions of isatin-derived N-Boc ketimines has yielded products with excellent enantioselectivity. nih.gov
Although 2-(3-Chlorophenyl)guanidine nitrate is an achiral molecule, it can serve as a precursor for the synthesis of chiral catalysts. The introduction of chiral auxiliaries to the guanidine core can lead to catalysts capable of inducing high stereoselectivity. For example, chiral binaphthyl guanidine derivatives have proven to be highly efficient in the enantioselective 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net Furthermore, the screening of catalyst libraries, a common strategy in asymmetric synthesis, could identify optimal chiral ligands to be used in conjunction with a metal complex of 2-(3-Chlorophenyl)guanidine to achieve high enantioselectivity in specific reactions. rsc.org
Coordination Chemistry with Metal Ions and Ligand Design
The nitrogen-rich guanidine moiety makes it an excellent ligand for a wide range of metal ions. The resulting guanidinate complexes have found applications in catalysis and materials science. nih.gov The coordination of 2-(3-Chlorophenyl)guanidine to a metal center can occur in a neutral form or as a monoanionic guanidinate ligand.
Guanidines are versatile N-donor ligands that can stabilize various oxidation states of metals. researchgate.net The introduction of different substituents on the guanidine core allows for the modulation of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity. semanticscholar.org For instance, phosphine-guanidine hybrid ligands have been used to synthesize group 11 metal complexes, which have been studied as precatalysts in gold-mediated organic reactions. rsc.org
The design of multidentate ligands incorporating the guanidine scaffold has led to the development of highly active and selective catalysts. For example, transition metal complexes with guanidine-based ligands have been reviewed for their applications in organic synthesis. researchgate.net The 2-guanidinobenzimidazole (B109242) (2GBI) ligand, which combines the structural benefits of guanidine and benzimidazole, forms stable complexes with various metals and has been investigated for its biological activity. nih.gov
Development as Advanced Sensor Devices
The ability of guanidine derivatives to interact with specific analytes through hydrogen bonding or coordination with metal ions makes them promising candidates for the development of advanced sensor devices. While direct applications of 2-(3-Chlorophenyl)guanidine nitrate in sensor technology are not documented, related compounds have shown significant potential.
For example, cobalt complexes of guanidine-pyridine hybrid ligands have been investigated for their potential in sensor technology. The fluorescence of these ligands is quenched upon coordination to cobalt, a phenomenon that can be exploited for sensing applications. semanticscholar.org Furthermore, 2-guanidinobenzimidazole and its derivatives have been analyzed as chemical sensors due to their ability to form host-guest complexes and their interesting photophysical properties. nih.gov The interaction of the guanidine group with anions through hydrogen bonding can also be harnessed for the development of anion sensors.
Integration into Polymeric Materials and Associated Leaching Studies
The incorporation of bioactive molecules into polymeric matrices is a common strategy for developing functional materials with applications in various fields, including medicine and antimicrobial coatings. Guanidine derivatives are known for their antimicrobial properties, and their integration into polymers could impart these properties to the material.
While specific studies on the integration of 2-(3-Chlorophenyl)guanidine nitrate into polymers and subsequent leaching are not available, research on related materials provides valuable insights. For example, polymeric materials containing unspecified guanidine and hydrazine (B178648) derivatives have been reported to exhibit antimicrobial characteristics. A comprehensive study would be required to assess the compatibility of 2-(3-Chlorophenyl)guanidine nitrate with various polymer matrices, the efficiency of its incorporation, and, crucially, its leaching profile to ensure long-term efficacy and safety.
Applications in Chemical Vapor Deposition (CVD) Processes
Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of various materials. neuroquantology.comsemanticscholar.orgnoaa.gov The choice of precursor is critical for the quality and properties of the deposited film. Metalorganic compounds are often used as precursors in a process known as Metalorganic Chemical Vapor Deposition (MOCVD). psu.edu
Future Research Directions and Unexplored Avenues for 2 3 Chlorophenyl Guanidine;nitrate
Development of Novel and Efficient Synthetic Methodologies
The synthesis of guanidines is a well-established area of organic chemistry, with classical methods often involving the reaction of an amine with a guanylating agent such as cyanamide (B42294), S-methylisothiourea, or carbodiimides. researchgate.netresearchgate.net For a compound like 2-(3-Chlorophenyl)guanidine, a primary amine (3-chloroaniline) would typically be reacted with a suitable guanylating reagent. The subsequent formation of the nitrate (B79036) salt is a straightforward acid-base reaction.
However, future research could focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies. This could involve:
Catalytic Guanylation: Exploring novel transition-metal or organocatalytic methods for the direct guanylation of 3-chloroaniline (B41212) could lead to higher yields, milder reaction conditions, and a reduction in waste products. researchgate.netorganic-chemistry.org For instance, the use of catalysts could circumvent the need for pre-activated and sometimes toxic guanylating agents. researchgate.net
One-Pot Syntheses: Designing a one-pot, multi-component reaction where 3-chloroaniline, a nitrogen source, and a carbonyl equivalent are combined to directly form the guanidine (B92328) core, which is then immediately converted to the nitrate salt, would significantly streamline the manufacturing process.
Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of 2-(3-Chlorophenyl)guanidine;nitrate could offer advantages in terms of safety, scalability, and process control, particularly given the energetic nature of the nitrate group.
Table 1: Comparison of Potential Synthetic Routes for 2-(3-Chlorophenyl)guanidine
| Method | Potential Advantages | Potential Research Focus |
| Classical Guanylation | Well-established, predictable | Optimization of reagents and conditions for higher purity and yield. |
| Catalytic Guanylation | Higher efficiency, greener process | Discovery of novel, cost-effective catalysts with high turnover numbers. researchgate.netorganic-chemistry.org |
| Multicomponent Reactions | Increased atom economy, reduced steps | Design of novel reaction pathways and catalyst systems. |
| Flow Chemistry | Enhanced safety, scalability, and control | Development of robust flow reactors and optimization of process parameters. |
Application of Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to exploring its potential applications. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are essential for initial characterization, future research should employ more advanced spectroscopic methods to gain deeper insights.
Solid-State NMR (ssNMR): Given that this compound is a salt and likely crystalline, ssNMR could provide detailed information about the crystal packing, intermolecular interactions, and the local environment of the guanidinium (B1211019) and nitrate ions in the solid state.
Advanced Mass Spectrometry: Techniques such as electrospray ionization-ion mobility mass spectrometry (ESI-IM-MS) could be used to study the gas-phase structure and stability of the 2-(3-chlorophenyl)guanidinium cation and its clusters with nitrate ions or solvent molecules.
X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the compound, revealing precise bond lengths, bond angles, and the nature of the hydrogen bonding network between the cation and anion. This is crucial for understanding its physical properties and for computational modeling.
Vibrational Spectroscopy: A detailed analysis of the Raman and IR spectra, supported by computational calculations, could help to fully assign the vibrational modes and understand the influence of the 3-chlorophenyl substituent and the nitrate counter-ion on the guanidinium core.
Table 2: Proposed Spectroscopic and Analytical Studies for this compound
| Technique | Information to be Gained |
| Single-Crystal X-ray Diffraction | Definitive 3D structure, bond lengths and angles, crystal packing. |
| Solid-State NMR | Conformation and dynamics in the solid state, intermolecular interactions. |
| High-Resolution Mass Spectrometry | Exact mass, fragmentation patterns, gas-phase ion chemistry. chemrxiv.org |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals. |
| FT-IR and Raman Spectroscopy | Vibrational modes, identification of functional groups, hydrogen bonding. nist.gov |
Deeper Computational Modeling of Reactivity, Interactions, and Dynamics
Computational chemistry offers a powerful toolkit for complementing experimental studies and predicting the behavior of molecules. mdpi.com For this compound, future computational work could focus on several key areas:
Electronic Structure and Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure, molecular orbital energies, and charge distribution within the molecule. This can help to predict its reactivity, including its proton affinity (pKa), and to understand the electronic influence of the 3-chlorophenyl group.
Intermolecular Interactions: Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to study the nature and strength of hydrogen bonds and other non-covalent interactions within the crystal lattice or in solution. This is crucial for understanding its physical properties and how it might interact with other molecules.
Decomposition Pathways: Given the presence of the nitrate group, computational modeling can be used to investigate the thermal decomposition pathways of this compound. researchgate.net This would be valuable for assessing its stability and potential as an energetic material.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound in different solvent environments and its interactions with biological macromolecules or material surfaces, providing insights into its potential applications in medicinal chemistry or materials science.
Exploration of New Materials Science and Catalytic Applications
The unique combination of a bulky, functionalized organic cation and a nitrate anion suggests that this compound could be a precursor or component in various advanced materials and catalytic systems.
Ionic Liquids: Guanidinium-based ionic liquids are a known class of materials. researchgate.net Future research could explore the synthesis of ionic liquids where the 2-(3-chlorophenyl)guanidinium cation is paired with different anions to create materials with tailored properties, such as specific thermal stabilities, viscosities, or gas solubilities. mdpi.com The presence of the chloro- and phenyl- groups could lead to unique intermolecular interactions and physical properties.
Functional Polymers and Materials: The guanidinium group can be incorporated into polymer backbones or used to functionalize surfaces. Research could investigate the polymerization of derivatives of 2-(3-Chlorophenyl)guanidine or its use in the surface modification of materials like nanocellulose to create novel functional materials with applications in areas such as ion exchange or as antimicrobial surfaces. nih.gov
Organocatalysis: Guanidines and their derivatives are well-established as strong Brønsted base organocatalysts for a variety of organic transformations. nih.govrsc.orgrsc.org The catalytic activity of 2-(3-Chlorophenyl)guanidine and its salts in reactions such as Michael additions, aldol (B89426) reactions, or Henry reactions is a completely unexplored area. The electronic and steric properties imparted by the 3-chlorophenyl group could lead to unique reactivity or selectivity. mdpi.comresearchgate.net
Crystal Engineering: The hydrogen bonding capabilities of the guanidinium group and the presence of the nitrate anion make this compound an interesting candidate for crystal engineering and the formation of co-crystals with other molecules to create materials with novel optical or electronic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3-chlorophenyl)guanidine nitrate and its derivatives?
- The compound is typically synthesized via condensation reactions. For example, guanidine nitrate reacts with substituted aryl ketones in ethanol under reflux, catalyzed by lithium hydroxide, to form pyrimidine derivatives . Key steps include optimizing molar ratios (e.g., 1:1.2 ketone-to-guanidine nitrate) and reaction duration (6–12 hours). Characterization involves melting point analysis, elemental analysis, and spectroscopic methods (FT-IR, H/C NMR) to confirm structural integrity .
Q. How can researchers validate the purity and structural identity of 2-(3-chlorophenyl)guanidine nitrate?
- Purity is assessed via elemental analysis (%C, %H, %N deviations < ±0.4%). Structural confirmation requires multi-spectral approaches:
- FT-IR : Peaks at ~1650 cm (C=N stretching) and 1380 cm (NO symmetric stretching) .
- NMR : H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and guanidinium NH protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., 257.21 g/mol for CHNO·HNO) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store in airtight containers at 2–8°C, protected from light and moisture. Guanidine nitrate derivatives are hygroscopic and may decompose upon prolonged exposure to humidity or temperatures >40°C .
Advanced Research Questions
Q. How can conflicting toxicity data for guanidine nitrate be resolved in risk assessment studies?
- Toxicity extrapolation from guanidine chloride (CAS 50-01-1) is common due to limited direct data. Adjustments based on molecular weight ratios are used:
For example, the subchronic p-RfD for guanidine nitrate is mg/kg-day . However, nitrate-specific effects (e.g., methemoglobinemia) must be evaluated separately using chronic nitrate toxicity thresholds (1.6 mg/kg-day) .
Q. What mechanistic insights explain the combustion behavior of guanidine nitrate in mixtures with basic copper nitrate (BCN)?
- Thermal decomposition of guanidine nitrate (GN) with BCN generates nitrogen gas (N), water vapor, and copper oxide residues. Key steps include:
- GN Decomposition : Releases NH and HNO, which react exothermically with BCN.
- Redox Reactions : BCN acts as an oxidizer, reducing GN’s activation energy and enhancing gas yield.
Experimental validation involves thermogravimetric analysis (TGA) and gas chromatography (GC) to quantify exhaust composition (e.g., 40–60% N) .
Q. How can researchers address by-product formation during the synthesis of 2-(3-chlorophenyl)guanidine nitrate derivatives?
- Common by-products include unreacted aryl ketones and dimerized guanidine species. Mitigation strategies:
- Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v).
- Recrystallization : Ethanol/water (8:2 v/v) at 0–5°C improves crystal purity .
- Reaction Monitoring : In-situ FT-IR or HPLC tracks intermediate consumption (<5% residual ketone).
Q. What analytical challenges arise in quantifying low concentrations of 2-(3-chlorophenyl)guanidine nitrate in biological matrices?
- Challenges include matrix interference and nitrate ion instability. Methodological solutions:
- Sample Preparation : Solid-phase extraction (C18 columns) with methanol elution.
- Detection : LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 257 → 184 for the parent ion) .
- Calibration : Internal standards (e.g., deuterated guanidine nitrate) correct for ion suppression .
Data Contradiction Analysis
Q. Why do toxicity values derived from guanidine chloride adjustments conflict with in vitro cytotoxicity assays for guanidine nitrate?
- Discrepancies arise from nitrate-specific effects not accounted for in molecular weight adjustments. For instance:
- Nitrate Bioactivity : Nitrate ions can induce oxidative stress independently of guanidine.
- Synergistic Toxicity : Combined guanidine/nitrate effects may lower observed LD values compared to predictions .
- Resolution: Conduct parallel in vitro assays (e.g., MTT on HEK293 cells) to isolate nitrate contributions.
Safety and Handling
Q. What advanced precautions are necessary when handling 2-(3-chlorophenyl)guanidine nitrate in high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
